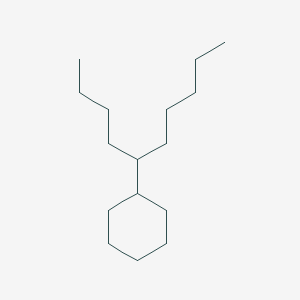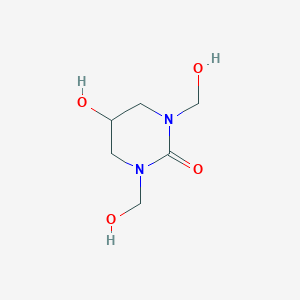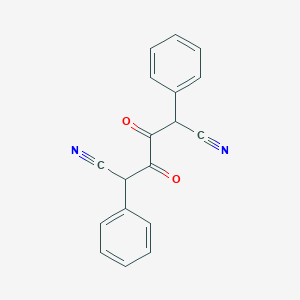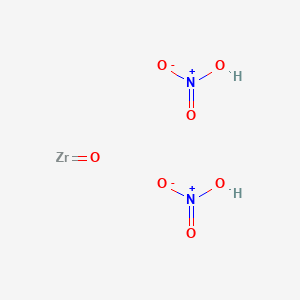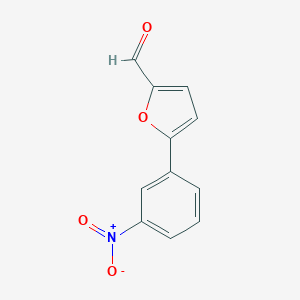
5-(3-Nitrophenyl)furan-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde involves several chemical reactions, including the Knudsen’s effusion method for determining the temperature dependence of saturated vapor pressure of its isomers. These methods contribute to the optimization processes of synthesis, purification, and application of this compound (Dibrivnyi et al., 2015). Additionally, the asymmetric Diels-Alder reactions and subsequent steps form an integral part of its synthesis process, yielding various stereoisomers (Araújo et al., 2006).
Molecular Structure Analysis
The molecular and solid-state structure of nitrophenyl furan compounds has been investigated through techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction. These studies reveal detailed insights into the compound's crystal structure and intermolecular interactions (Rahmani et al., 2017).
Chemical Reactions and Properties
5-(3-Nitrophenyl)furan-2-carbaldehyde participates in various chemical reactions, including Knoevenagel condensations, which have been studied for the synthesis of compounds with active methyl or methylene groups. These reactions under different conditions, such as microwave irradiation, highlight the compound's reactivity and potential for generating diverse chemical structures (Gajdoš et al., 2006).
Physical Properties Analysis
The thermodynamic properties, including standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been determined for 5-(3-Nitrophenyl)furan-2-carbaldehyde and its isomers. These properties are crucial for understanding the compound's behavior under different temperature conditions and for the optimization of synthesis and application processes (Dibrivnyi et al., 2015).
Chemical Properties Analysis
The compound's reactivity in various chemical environments, including its participation in elimination reactions and its behavior under photocatalytic conditions for synthesizing bioactive quinazolin-4(3H)-ones, has been thoroughly investigated. These studies provide a foundation for understanding the compound's versatility in chemical synthesis and its potential applications in developing new materials and pharmaceuticals (Yu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties Study
- Scientific Field: Physical Chemistry
- Application Summary: The compound was used to determine thermodynamic properties such as the temperature dependence of saturated vapor pressure . This information is crucial for understanding the nature of the compound and optimizing processes of its synthesis, purification, and application .
- Methods of Application: The temperature dependence of saturated vapor pressure was determined by Knudsen’s effusion method . The results were presented by the Clapeyron–Clausius equation in linear form .
- Results: The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of the compound were calculated at 298.15 K . The standard molar formation enthalpies of the compound in the crystalline state at 298.15 K were determined indirectly by the corresponding standard molar combustion enthalpy, obtained using bomb calorimetry combustion .
Synthesis and Spectroscopic Characterization
- Scientific Field: Organic Chemistry
- Application Summary: The compound was synthesized in a one-step process using adapted Vilsmeier conditions . The product was then characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- Methods of Application: The synthesis was carried out using adapted Vilsmeier conditions . The product was then characterized using various spectroscopic techniques .
- Results: The synthesis resulted in the title compound in quantitative yield . Detailed spectral data were provided .
Synthesis of 2-Methyleneacetohydrazide
- Scientific Field: Organic Synthesis
- Application Summary: The compound may be used in the synthesis of 2-methyleneacetohydrazide , a quinoxaline-incorporated Schiff base .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
Cytotoxic Effects Study
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound was tested for its cytotoxic effects toward lung carcinoma .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
Synthesis of 2-[5(6)-{N-isopropylamidino}-2-benzimidazoyl]-5-(4-nitrophenyl)furan
- Scientific Field: Organic Synthesis
- Application Summary: The compound may be used in the synthesis of 2-[5(6)-{N-isopropylamidino}-2-benzimidazoyl]-5-(4-nitrophenyl)furan .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
Synthesis of 2-[(3-methylquinoxalin-2-yl)oxy]-N′-(1E)-methyleneacetohydrazide
- Scientific Field: Organic Synthesis
- Application Summary: The compound may be used in the synthesis of 2-[(3-methylquinoxalin-2-yl)oxy]-N′-(1E)-methyleneacetohydrazide, a quinoxaline-incorporated Schiff base .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
Urease Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound may be used in the synthesis of urease inhibitors . Urease inhibitors are substances that inhibit the action of the enzyme urease, which is involved in the hydrolysis of urea into ammonia and carbon dioxide .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
Three-Component Cyclization
- Scientific Field: Organic Synthesis
- Application Summary: The compound may be used in three-component cyclization with urea or thiourea and furoilacetic ester in the Bidginelli reaction . This multicomponent reaction is very promising because it saves resources and promotes the concept of “green” chemistry .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
Zukünftige Richtungen
The future directions for the study of 5-(3-Nitrophenyl)furan-2-carbaldehyde could involve further investigation of its thermodynamic properties, which may contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application. It could also provide a more thorough insight regarding the theoretical knowledge of their nature .
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUACWQWQDJZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346468 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Nitrophenyl)furan-2-carbaldehyde | |
CAS RN |
13148-43-1 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

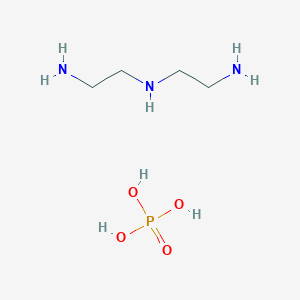

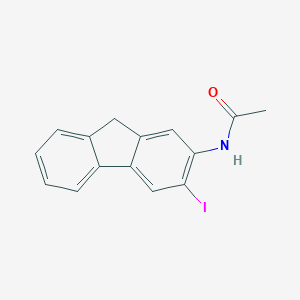
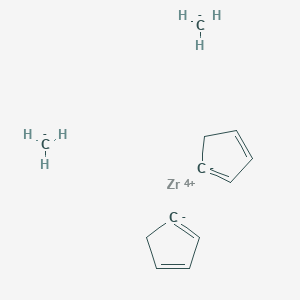

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

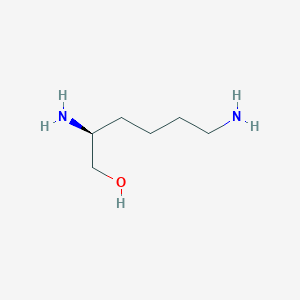
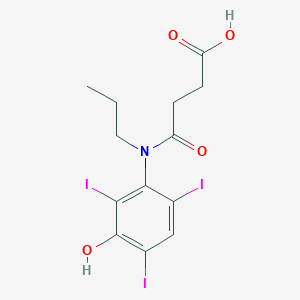
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
